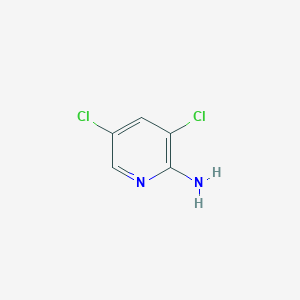

2-Amino-3,5-dichloropyridine

Beschreibung

2-Amino-3,5-dichloropyridine (CAS: 4214-74-8) is a halogenated pyridine derivative characterized by two chlorine atoms at positions 3 and 5 and an amino group at position 2. It has a molecular formula of C₅H₄Cl₂N₂ and a molecular weight of 163.00 g/mol. The compound is synthesized via the Chichibabin reaction, which involves the amination of pyridine derivatives under specific acidic conditions . Key physical properties include a melting point of 81–83°C and a density of 1.460 g/cm³ . Its primary applications span corrosion inhibition, coordination chemistry, and pharmaceutical intermediates .

Eigenschaften

IUPAC Name |

3,5-dichloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWBGKZFOYMCCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194976 | |

| Record name | 3,5-Dichloro-3-pyridylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4214-74-8 | |

| Record name | 2-Amino-3,5-dichloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4214-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-3-pyridylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3,5-dichloropyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dichloro-3-pyridylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-3-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Amino-3,5-dichloropyridine can be synthesized starting from 2-aminopyridine. The process involves chlorination of 2-aminopyridine to generate this compound. The reaction typically involves the use of chlorinating agents such as phosphorus oxychloride or thionyl chloride under controlled conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as diazotization and Sandmeyer reactions to achieve the desired chlorinated product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3,5-dichloropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can participate in oxidation or reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Chlorination: Phosphorus oxychloride, thionyl chloride.

Substitution: Amines, thiols, under basic or acidic conditions.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like sodium borohydride.

Major Products Formed

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of the amino group.

Reduction Products: Reduced derivatives of the amino group.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Chemistry

2-A3,5-DCP serves as a vital intermediate in the synthesis of various organic compounds. It is used in the production of pharmaceuticals and agrochemicals. The compound's structure allows for diverse reactions, making it a versatile building block in organic synthesis.

Synthesis Overview

The compound can be synthesized through selective chlorination methods, which involve chlorinating pyridine derivatives in the presence of sulfuric acid. This method enhances the yield and purity of the final product, making it suitable for further applications .

Biological Applications

Antimicrobial Activity

Research indicates that 2-A3,5-DCP exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting their growth. This characteristic makes it a candidate for developing new antimicrobial agents.

Anticancer Properties

Studies have highlighted the potential of 2-A3,5-DCP as an anticancer agent. It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and affecting cell cycle regulation. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction via caspase activation |

| HeLa | 30 | Cell cycle arrest at G1 phase |

In a study involving human breast cancer cells (MCF-7), 2-A3,5-DCP induced apoptosis with a half-maximal inhibitory concentration (IC50) of approximately 25 µM after 48 hours of treatment.

Mechanistic Insights

Molecular Mechanisms

At the molecular level, 2-A3,5-DCP interacts with specific biomolecules such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, influencing gene expression and cellular functions. For instance, its ability to inhibit DNA and protein synthesis in cancer cells is attributed to its interaction with key enzymes involved in these processes.

Temporal and Dosage Effects

The compound's effects can vary over time and with dosage levels. In laboratory settings, it has been observed that lower doses can inhibit cancer cell proliferation without significant toxicity. However, prolonged exposure may lead to degradation of its activity.

Industrial Applications

Dyes and Pigments Production

In addition to its biological applications, 2-A3,5-DCP is utilized in the production of dyes and pigments. Its chemical structure allows it to participate in reactions that yield vibrant colors used in various industrial products.

Wirkmechanismus

The mechanism of action of 2-amino-3,5-dichloropyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it has been shown to inhibit DNA and protein synthesis in cancer cells, thereby exerting its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

Table 1: Comparative Physicochemical Properties

Key Observations :

- Density: Higher density in this compound correlates with increased molecular mass and halogen content.

Functional Performance

a. Corrosion Inhibition In 0.05 M aqueous perchloric acid, this compound exhibits an inhibition efficiency (IE%) of 52.14%, outperforming pyridine (27.56%) but underperforming relative to 2-amino-5-chloropyridine (68.38%) . The lower IE% may stem from steric effects impeding adsorption on mild steel surfaces.

b. Toxicity Profile

- 2-Aminopyridine: Classified as carcinogenic, with restrictions in some countries .

c. Coordination Chemistry this compound forms stable complexes with metals like tin(IV), as seen in bis(2-amino-3,5-dichloropyridinium) hexachloridostannate(IV) dihydrate . This property is less documented in mono-chlorinated analogs.

Market and Industrial Relevance

Table 2: Market Segmentation and Key Players

Market Growth : Projected to expand at a CAGR of 5–7% from 2026–2033, driven by demand in corrosion inhibitors and specialty chemicals .

Biologische Aktivität

2-Amino-3,5-dichloropyridine (2-A3,5-DCP) is an organohalide compound with the molecular formula CHClN. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of 2-A3,5-DCP based on diverse research findings.

Chemical Structure and Properties

Chemical Structure:

- Molecular Formula: CHClN

- IUPAC Name: this compound

The compound features a pyridine ring substituted with two chlorine atoms at the 3rd and 5th positions and an amino group at the 2nd position. This unique structure contributes to its biological activity.

Antimicrobial Properties

Research indicates that 2-A3,5-DCP exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating notable inhibition. The compound's mechanism of action appears to involve interference with microbial DNA synthesis and cell wall integrity.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Candida albicans | 12 | 100 |

The data suggests that higher concentrations lead to increased inhibition, indicating a dose-dependent response.

Anticancer Activity

Studies have highlighted the potential of 2-A3,5-DCP as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines by affecting cellular processes such as apoptosis and cell cycle regulation.

Case Study:

In a study examining its effects on human breast cancer cells (MCF-7), 2-A3,5-DCP was found to induce apoptosis through the activation of caspase pathways. The compound demonstrated a half-maximal inhibitory concentration (IC50) of approximately 25 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction via caspase activation |

| HeLa | 30 | Cell cycle arrest at G1 phase |

The findings suggest that the compound's ability to induce apoptosis could be leveraged in developing new cancer therapies.

The biological activity of 2-A3,5-DCP can be attributed to its interaction with specific biomolecules:

- Enzyme Inhibition: The compound inhibits key enzymes involved in DNA replication and protein synthesis, which is crucial for cancer cell proliferation.

- Cell Signaling Pathways: It modulates various signaling pathways that regulate cell survival and apoptosis.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of 2-A3,5-DCP is essential for evaluating its therapeutic potential. Studies indicate:

- Absorption: The compound is readily absorbed in vitro.

- Distribution: It shows significant distribution in tissues, particularly in liver and kidney cells.

- Metabolism: Metabolic studies suggest that it undergoes phase I metabolism primarily through oxidation.

Q & A

Q. Q1. What experimental methods are recommended for characterizing the molecular structure of 2-amino-3,5-dichloropyridine?

A1. A combination of spectroscopic techniques is essential:

- FT-IR and FT-Raman to identify functional groups and vibrational modes, particularly the NH₂ and C-Cl bonds .

- UV-Visible spectroscopy to analyze electronic transitions and conjugation effects in the pyridine ring .

- Single-crystal X-ray diffraction for precise bond-length and bond-angle measurements, as demonstrated in coordination complexes like bis(2-amino-3,5-dichloropyridinium) hexachloridostannate(IV) dihydrate .

Q. Q2. How can researchers optimize the synthesis of this compound from 2-aminopyridine?

A2. Chlorination conditions significantly impact yield and purity:

- Use sulfuric acid as a solvent to control dichlorination. Higher acidity (e.g., 72% H₂SO₄) suppresses dichlorination, favoring mono-chlorinated products, while moderate acidity (e.g., 30–50% H₂SO₄) enhances dichlorination .

- Monitor molar ratios of chlorine gas (2:1 excess) and reaction temperature (343 K) to achieve 82–85% yield of 2-amino-5-chloropyridine as an intermediate .

Q. Q3. What computational approaches are suitable for studying the electronic properties of this compound?

A3. Density functional theory (DFT) is widely used:

- B3LYP hybrid functional with gradient corrections for exchange-correlation provides accurate thermochemical data (e.g., atomization energies, ionization potentials) .

- Analyze HOMO-LUMO surfaces and molecular electrostatic potential (MEP) to predict reactivity and corrosion inhibition properties .

Advanced Research Questions

Q. Q4. How do discrepancies in dichlorination yields under varying acidic conditions arise, and how can they be resolved?

A4. Contradictions in dichlorination efficiency (e.g., lower yields in high-acidity environments) stem from:

- Protonation effects : High H₂SO₄ concentrations protonate the pyridine ring, reducing nucleophilic attack by chlorine .

- Competitive side reactions : Formation of sulfonic acid derivatives or over-chlorination byproducts.

Resolution : Use kinetic studies (e.g., time-resolved NMR) to identify intermediates and optimize reaction quenching protocols .

Q. Q5. What mechanistic insights explain the role of this compound in coordination chemistry?

A5. The compound acts as a bidentate ligand via its amino and pyridinic nitrogen atoms:

Q. Q6. How can researchers reconcile discrepancies between experimental and computational data on the compound’s electronic properties?

A6. Address mismatches via:

- Basis set selection : Augment 6-311++G(d,p) basis sets with exact-exchange terms (e.g., 25% Hartree-Fock exchange in DFT) to improve accuracy for ionization potentials .

- Solvent effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions absent in gas-phase calculations .

Q. Q7. What strategies validate the use of this compound as a precursor in insecticide synthesis?

A7. Mechanistic validation involves:

- Diazotization/hydrogenation steps to introduce amino groups into heterocyclic scaffolds .

- Cyclocondensation with diethyl maleate and isatoic anhydride to form fused-ring systems, confirmed by LC-MS and .

Methodological Considerations

Q. Q8. What precautions are critical when handling this compound in aqueous reactions?

A8. Key precautions include:

Q. Q9. How can researchers compare the inhibitory efficiency of this compound with derivatives using computational tools?

A9. Perform molecular docking to simulate interactions with target enzymes (e.g., acetylcholinesterase):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.